molecular formula C10H12O3 B1354052 1-(2-(Methoxymethoxy)phenyl)ethanone CAS No. 6515-18-0

1-(2-(Methoxymethoxy)phenyl)ethanone

Cat. No. B1354052
CAS RN: 6515-18-0
M. Wt: 180.2 g/mol
InChI Key: VEAMKXDYEKNHCF-UHFFFAOYSA-N
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Description

1-(2-(Methoxymethoxy)phenyl)ethanone is a chemical compound with the CAS Number: 6515-18-0. Its molecular formula is C10H12O3 and it has a molecular weight of 180.2 . It is a colorless liquid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 1-(2-(Methoxymethoxy)phenyl)ethanone is 1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

1-(2-(Methoxymethoxy)phenyl)ethanone is a colorless liquid . It has a molecular weight of 180.2 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Photoremovable Protecting Group

  • Application : A photoremovable protecting group for carboxylic acids has been introduced using a derivative of 1-(2-(Methoxymethoxy)phenyl)ethanone, demonstrating its potential in organic synthesis and photochemistry (Atemnkeng et al., 2003).

Structural and Theoretical Chemistry

  • Application : Studies involving X-ray diffraction and density functional theory (DFT) calculations on derivatives of this compound have provided insights into molecular structures and interactions, contributing to the field of structural chemistry (Șahin et al., 2011).

Anti-microbial Properties

  • Application : Research on the anti-microbial properties of a derivative, specifically against Staphylococcus aureus, has been conducted, highlighting its potential in medicinal chemistry and pharmacology (Satya et al., 2022).

Material Science and Crystallography

  • Application : The synthesis and analysis of novel heterocyclic compounds derived from this chemical have been explored, contributing to material science and crystallography (Shruthi et al., 2019).

Antimicrobial and Anti-inflammatory Studies

  • Application : Derivatives have shown antimicrobial and anti-inflammatory properties, indicating its relevance in developing therapeutic agents and studying biochemical pathways (Chai et al., 2017).

Platelet Aggregation Inhibition

  • Application : Synthesized derivatives were screened for their potential in inhibiting platelet aggregation, contributing to cardiovascular research and drug discovery (Akamanchi et al., 1999).

Safety And Hazards

The safety information for 1-(2-(Methoxymethoxy)phenyl)ethanone indicates that it should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Contact with skin and eyes should be avoided .

properties

IUPAC Name

1-[2-(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMKXDYEKNHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437453
Record name 1-[2-(Methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methoxymethoxy)phenyl)ethanone

CAS RN

6515-18-0
Record name 1-[2-(Methoxymethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 g quantity of 1-(2-hydroxyphenyl)ethanone was dissolved in 100 ml of dimethylformamide, and 11.2 ml of chloromethyl methyl ether and 25.4 g of potassium carbonate were added. The mixture was stirred at 50° C. for 6 hours and then at room temperature for 4 days. After insolubles were removed from the reaction mixture by filtration, ice water was added to the filtrate and extraction with ethyl acetate was performed. The organic layer was washed with water and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1) to give 6.26 g of colorless oily 1-(2-methoxymethoxyphenyl)ethanone.
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100 mL
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11.2 mL
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25.4 g
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Synthesis routes and methods II

Procedure details

In N,N-dimethylformamide (25 mL) was dissolved 3.39 g (24.9 mmol) of commercially available 1-(2-hydroxyphenyl)-ethanone, 1.52 g (38.0 mmol) of 60% sodium hydride was added to the solution in an ice bath, and the resulting mixture was stirred in an ice bath for 20 minutes. To the mixture was gradually added dropwise 3.00 mL (39.5 mmol) of chloro(methoxy)methane, and the resulting mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 4.33 g (24.1 mmol, Yield: 96.8%) of 1-[2-(methoxymethoxy)phenyl]ethanone.
Quantity
3 mL
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1.52 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kobayashi, S Sasaki, N Tomita, S Fukui… - Bioorganic & medicinal …, 2010 - Elsevier
GPR54 is a G protein-coupled receptor (GPCR) which was formerly an orphan receptor. Recent functional study of GPR54 revealed that the receptor has an essential role to modulate …
Number of citations: 37 www.sciencedirect.com
TR Pradhan, KL Mendhekar… - The Journal of Organic …, 2015 - ACS Publications
The Au(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylinic ester by the assistance of a neighboring carbonyl group has been developed. Varieties of simple primary, …
Number of citations: 29 pubs.acs.org

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